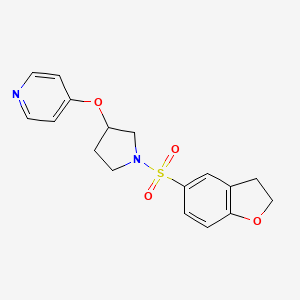![molecular formula C19H20BrCl2N3OS B2849559 N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215548-24-5](/img/structure/B2849559.png)
N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds and have several biological activities .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and substitutions . The specific reactions for “this compound” are not available in the retrieved data.Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives, including structures similar to N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have been explored for their corrosion inhibiting properties. Studies on similar compounds have demonstrated significant effectiveness in protecting steel against corrosion in acidic environments, such as 1 M HCl solution. The compounds' ability to adsorb onto surfaces via both physical and chemical means contributes to their inhibitory effectiveness, offering a potential application in corrosion protection technologies (Hu et al., 2016).
Antibacterial Activity
Research on benzothiazole derivatives has also highlighted their potential as antibacterial agents. Synthesis and evaluation of similar compounds have led to the identification of molecules with significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This suggests that this compound could be investigated further for its potential antibacterial properties, contributing to the development of new antimicrobial agents (Palkar et al., 2017).
Antifungal Agents
The synthesis of benzothiazole derivatives aimed at exploring their antifungal capabilities has been documented. Compounds bearing structural similarities to the chemical have shown promise as potential antifungal agents. This opens up avenues for further research into the use of such derivatives in combating fungal infections, thus contributing to the pharmaceutical field (Narayana et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, phospholipase A2 releases arachidonic acid from cell membrane phospholipids. This arachidonic acid is then converted to prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain . Some thiazole derivatives have also been found to have significant analgesic and anti-inflammatory activities .
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGVXSUCKGYQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)
![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)


![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)

